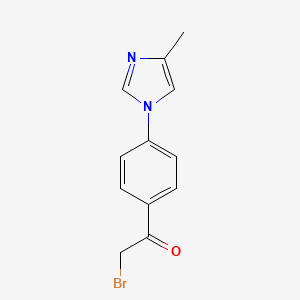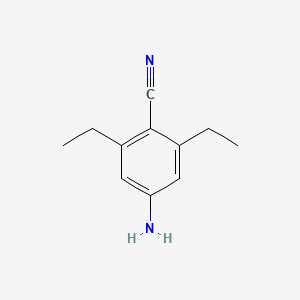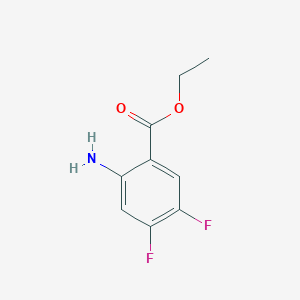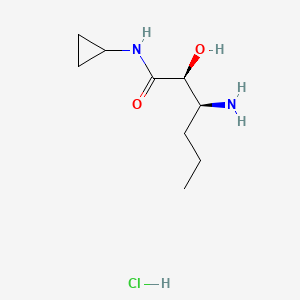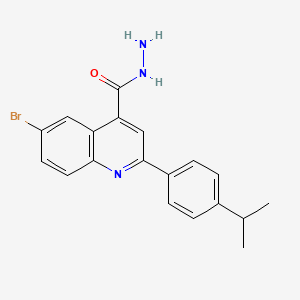
6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbohydrazide is a synthetic organic compound with the molecular formula C19H18BrN3O and a molecular weight of 384.28 g/mol . This compound is characterized by the presence of a quinoline core substituted with a bromo group at the 6-position, an isopropylphenyl group at the 2-position, and a carbohydrazide group at the 4-position. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbohydrazide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Bromination: The quinoline core is then brominated at the 6-position using bromine or a brominating agent such as N-bromosuccinimide.
Introduction of the Isopropylphenyl Group: The isopropylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using isopropylbenzene and a Lewis acid catalyst such as aluminum chloride.
Formation of the Carbohydrazide Group: The final step involves the introduction of the carbohydrazide group at the 4-position of the quinoline core. This can be achieved through the reaction of the corresponding carboxylic acid derivative with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The carbohydrazide group can be oxidized to form the corresponding carboxylic acid.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon and hydrogen gas.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon and hydrogen gas are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the de-brominated quinoline derivative.
Substitution: The major products are the substituted quinoline derivatives with the nucleophile replacing the bromo group.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological processes and as a potential lead compound in drug discovery.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The carbohydrazide group can form hydrogen bonds with biological macromolecules, potentially inhibiting their function. The quinoline core can intercalate into DNA, disrupting its structure and function. Additionally, the bromo and isopropylphenyl groups can enhance the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbohydrazide group.
6-Bromo-2-(4-isopropylphenyl)quinoline-4-methyl ester: Similar structure but with a methyl ester group instead of a carbohydrazide group.
Uniqueness
6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
6-bromo-2-(4-propan-2-ylphenyl)quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O/c1-11(2)12-3-5-13(6-4-12)18-10-16(19(24)23-21)15-9-14(20)7-8-17(15)22-18/h3-11H,21H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREFDNBERMMWEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901148587 |
Source


|
| Record name | 6-Bromo-2-[4-(1-methylethyl)phenyl]-4-quinolinecarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901148587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956576-49-1 |
Source


|
| Record name | 6-Bromo-2-[4-(1-methylethyl)phenyl]-4-quinolinecarboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956576-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-[4-(1-methylethyl)phenyl]-4-quinolinecarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901148587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(2-Aminoethyl)phenyl]dimethylamine dihydrochloride](/img/structure/B1292819.png)


